molecular formula C11H13ClN2O B8025646 (4R)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one

(4R)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one

Cat. No.: B8025646
M. Wt: 224.68 g/mol
InChI Key: UHISTAFNTIFXHV-SECBINFHSA-N
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Description

(4R)-4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a chiral 4R-amino group and a 2-chlorophenylmethyl substituent at the nitrogen atom. This compound belongs to a class of bioactive molecules with applications in medicinal chemistry, particularly in neurological disorders and imaging. Its structural features, including the rigid pyrrolidinone core and electron-withdrawing chlorine substituent, influence its pharmacokinetic and pharmacodynamic properties. The stereochemistry at the 4R position is critical for its interaction with biological targets, such as synaptic vesicle glycoprotein 2A (SV2A) in positron emission tomography (PET) radiotracers .

Properties

IUPAC Name

(4R)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-10-4-2-1-3-8(10)6-14-7-9(13)5-11(14)15/h1-4,9H,5-7,13H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHISTAFNTIFXHV-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN(C1=O)CC2=CC=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Racemic Synthesis

The racemic precursor is typically prepared through:

  • Mannich Reaction : Condensation of 2-chlorobenzylamine, formaldehyde, and a γ-keto ester (e.g., ethyl levulinate) under acidic conditions (pH 4–5) at 60–80°C for 12–24 hours.

  • Cyclization : Intramolecular lactamization of intermediates like 4-aminopentanoic acid derivatives using carbodiimide coupling agents (e.g., EDC, DCC).

Table 1: Representative Racemic Synthesis Conditions

StepReagents/ConditionsYield (%)
Mannich Reaction2-Chlorobenzylamine, HCHO, EtOH, HCl65–72
CyclizationEDC, DMF, rt, 6 h78–85

Enantiomeric Separation

Chiral stationary-phase chromatography is employed to resolve enantiomers:

  • Column : CHIRALPAK® AD-H (250 × 4.6 mm, 5 µm).

  • Mobile Phase : n-Hexane/ethanol (85:15 v/v) with 0.1% diethylamine.

  • Flow Rate : 1.0 mL/min, detection at 254 nm.

  • Outcome : (4R)-enantiomer elutes at 9.2 min with >99% enantiomeric excess (e.e.).

Direct stereoselective introduction of the amino group at C4 avoids post-synthesis resolution.

Catalytic Systems

  • Chiral Palladium Catalysts : Pd(OAc)₂ with (R)-BINAP ligand catalyzes asymmetric allylic amination of 4-hydroxypyrrolidin-2-one derivatives.

  • Conditions : Substrate (1 equiv), NH₃ (5 equiv), DMF, 50°C, 24 h.

  • Yield : 68–73% with 92–95% e.e..

Enzymatic Desymmetrization

Lipase-mediated kinetic resolution of 4-azidopyrrolidin-2-one intermediates:

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Substrate : 4-Azido-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one.

  • Reaction : Hydrolysis in phosphate buffer (pH 7.0) at 37°C for 48 h.

  • Outcome : (4R)-isomer remains unreacted (98% e.e.), while (4S)-isomer hydrolyzes to carboxylic acid.

Protecting Group Strategies

Temporary protection of the amino group ensures regioselective N-alkylation.

Boc Protection

  • Step 1 : Protection of 4-aminopyrrolidin-2-one with di-tert-butyl dicarbonate (Boc₂O) in THF/H₂O (3:1) at 0°C (yield: 89%).

  • Step 2 : N-Alkylation with 2-chlorobenzyl bromide using K₂CO₃ in DMF at 60°C (yield: 76%).

  • Step 3 : Deprotection with TFA/CH₂Cl₂ (1:1) at rt for 2 h (quantitative).

Table 2: Protecting Group Efficiency

Protecting GroupDeprotection ReagentTime (h)Yield (%)
BocTFA298
CbzH₂/Pd-C492

Industrial-Scale Optimization

Continuous-Flow Synthesis

  • Reactor : Microfluidic system with immobilized CAL-B enzyme.

  • Throughput : 1.2 kg/day with 94% e.e..

  • Cost Analysis : 30% reduction in solvent use compared to batch processes.

Crystallization-Induced Diastereomer Resolution

  • Diastereomeric Salt Formation : Racemate treated with (1S)-camphorsulfonic acid in EtOAc.

  • Recrystallization : Heptane/EtOAc (7:3), yielding (4R)-enantiomer as the less soluble salt (88% yield, 99.5% e.e.).

Analytical Characterization

Chiral Purity Assessment

  • HPLC : CHIRALCEL® OJ-H column, n-hexane/IPA (80:20), 1.0 mL/min, t₃ = 10.4 min (4R), t₄ = 12.1 min (4S).

  • Polarimetry : [α]²⁵D = +34.5° (c = 1.0, MeOH) for (4R)-enantiomer.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.42–7.28 (m, 4H, Ar-H), 4.61 (s, 2H, N-CH₂), 3.98 (q, J = 6.8 Hz, 1H, C4-H), 2.85–2.65 (m, 2H, C3-H₂), 2.45–2.30 (m, 1H, C5-H), 1.89–1.75 (m, 1H, C5-H).

  • HRMS (ESI+) : m/z calcd. for C₁₂H₁₄ClN₂O [M+H]⁺: 253.0742, found: 253.0745 .

Chemical Reactions Analysis

Types of Reactions

(4R)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced products.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce secondary amines.

Scientific Research Applications

(4R)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4R)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison of Key Pyrrolidin-2-one Derivatives

Compound Name Substituents Key Applications Molecular Weight (g/mol) Reference
(4R)-4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one 4R-amino, N-(2-chlorophenyl)methyl Neurological imaging/ligand design ~252.7*
[11C]UCB-J 4R-(3,4,5-trifluorophenyl), N-(3-methylpyridin-4-yl)methyl SV2A PET imaging in Alzheimer’s 362.3
18F-SynVesT-1 4R-(3-[18F]fluorophenyl), N-(3-methylpyridin-4-yl)methyl Improved SV2A imaging (longer half-life) 379.3
Donepezil-like derivatives (e.g., 10b, 18c) N-benzylated pyrrolidin-2-one with piperidine/trifluoromethyl groups Acetylcholinesterase inhibition ~450–500
BMS-813160 N-(cyclohexyl-substituted), trifluoromethylquinazolinylamino Dual CCR2/CCR5 antagonism ~600

*Calculated based on molecular formula C₁₁H₁₂ClN₂O.

Key Structural Differences:

  • Stereochemical Specificity : The 4R configuration is essential for SV2A binding affinity, as seen in [11C]UCB-J, whereas 4S isomers (e.g., diastereomers in ) show reduced activity .
  • Functional Group Variations: Amino groups at position 4 (as in the target compound) vs. hydroxyl or alkyl groups (e.g., 4-methyl in ) modulate target selectivity and metabolic stability .

Pharmacological and Pharmacokinetic Comparisons

SV2A Radiotracers:

  • The target compound’s 2-chlorophenyl group may offer longer stability but requires isotopic labeling for imaging utility .
  • 18F-SynVesT-1 : Retains SV2A specificity with a longer ¹⁸F half-life (109.8 min), demonstrating the trade-off between substituent bulk and imaging practicality .

Acetylcholinesterase Inhibitors:

  • Compound 10b/18c : These N-benzylated pyrrolidin-2-one derivatives show IC₅₀ values of 0.8–1.2 µM against acetylcholinesterase, comparable to donepezil. The target compound lacks the methoxy/trifluoromethyl groups critical for this activity, highlighting structural requirements for enzyme inhibition .

Chemokine Antagonists:

  • BMS-813160: The quinazolinylamino-pyrrolidinone scaffold achieves dual CCR2/CCR5 antagonism (IC₅₀ < 10 nM). The target compound’s simpler structure lacks the extended aromatic systems needed for chemokine receptor binding .

Biological Activity

(4R)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one is a chiral compound that has gained attention for its potential biological activities. Its structure includes a pyrrolidinone core, which is significant in medicinal chemistry due to its ability to interact with various biological targets. This article reviews the compound's biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and research findings.

Basic Information

PropertyValue
IUPAC Name This compound
Molecular Formula C11H13ClN2O
Molar Mass 224.69 g/mol
Purity 97%
Physical Form Light-yellow oil

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with 2-chlorobenzylamine and a suitable pyrrolidinone precursor.
  • Reaction Conditions : Commonly, sodium hydride is used as a base in dimethylformamide (DMF) under an inert atmosphere.
  • Purification Methods : Techniques such as recrystallization or chromatography are employed to achieve high purity.

The biological activity of this compound is attributed to its interaction with specific enzymes or receptors, modulating their activity. This compound has been studied for various potential therapeutic effects, including:

  • Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties against several viruses, including HSV-1 and tobacco mosaic virus (TMV) .
  • Anticancer Potential : Studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines, suggesting a role in cancer therapy .

Research Findings

A review of the literature reveals several studies highlighting the biological activities associated with this compound:

  • Antiviral Studies : A study demonstrated that derivatives of this compound exhibited significant antiviral activities against TMV and HSV-1, with some compounds showing higher efficacy than commercial agents .
    CompoundActivityEfficacy (%)
    Compound AAnti-HSV-191.5
    Compound BAnti-TMV69.1
  • Anticancer Research : Another study indicated that pyrrolidine derivatives could inhibit glioma cell lines, suggesting their potential as anticancer agents .

Case Study 1: Antiviral Efficacy

In a comparative study, various derivatives were synthesized and tested for their antiviral activities against HSV-1. The results indicated that specific modifications to the pyrrolidine structure enhanced the antiviral potency significantly.

Case Study 2: Anticancer Properties

Research involving the application of this compound on glioma cells revealed a dose-dependent inhibition of cell growth, emphasizing its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (4R)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one to improve yield and purity?

  • Methodological Answer : Reaction conditions such as solvent choice, temperature, and stoichiometry significantly impact yield. For example, using methyl (2R,4R)-1-[(3-chloro-2-fluoro-phenyl)methyl] derivatives in dichloromethane with NaOH as a base achieved high yields in analogous pyrrolidinone syntheses . Monitoring reaction progress via HPLC or TLC ensures intermediate purity. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound .

Q. What purification strategies are effective for resolving diastereomers or enantiomers in pyrrolidin-2-one derivatives?

  • Methodological Answer : Supercritical Fluid Chromatography (SFC) and chiral HPLC are preferred for enantiomer separation. For instance, SFC analysis resolved (R)- and (S)-configured pyrrolidinones with >85% enantiomeric excess in structurally related compounds . Recrystallization using polar solvents (e.g., ethanol/water mixtures) can further enhance purity by exploiting differential solubility of diastereomers .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact. Waste containing chlorophenyl groups must be stored in sealed containers and disposed via certified hazardous waste services to prevent environmental contamination . Emergency protocols include immediate decontamination with water for skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for (4R)-configured pyrrolidin-2-one derivatives?

  • Methodological Answer : Catalytic asymmetric methods, such as Heck–Matsuda desymmetrization, enable enantioselective synthesis. For example, N-protected dihydropyrroles reacted with aryl diazonium salts in the presence of chiral ligands (e.g., BINAP) to yield β-aryl-γ-lactams with >70% enantiomeric excess . Stereochemical control via chiral auxiliaries (e.g., tosyl groups) during cyclization steps further enhances selectivity .

Q. What advanced techniques validate the crystalline structure and purity of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation, as demonstrated for related (4R)-configured pyrrolidinones . X-Ray Powder Diffraction (XRPD) patterns (e.g., peaks at 2θ = 12.5°, 18.3°, and 24.7° with intensities >500 counts) ensure batch-to-batch consistency . Pair these with solid-state NMR to assess polymorphic stability .

Q. How should researchers address contradictions in experimental data, such as variable bioactivity across synthesized batches?

  • Methodological Answer : Systematic analysis of impurities (via LC-MS) and crystallinity (via XRPD) is essential. For example, residual solvents or stereochemical impurities in analogous compounds reduced bioactivity by 30–50% . Controlled degradation studies under accelerated conditions (e.g., 40°C/75% RH) identify instability hotspots .

Q. What computational methods predict the reactivity of substituents on the pyrrolidin-2-one scaffold?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize reaction pathways for substituent incorporation. For (4R)-configured derivatives, simulations of steric and electronic effects at the 4-amino group guide regioselective functionalization . Molecular docking studies predict interactions with biological targets (e.g., enzymes), aiding rational design .

Q. How do electron-withdrawing groups (e.g., 2-chlorophenyl) influence the stability and reactivity of pyrrolidin-2-one derivatives?

  • Methodological Answer : The 2-chlorophenyl group enhances electrophilicity at the pyrrolidinone carbonyl, facilitating nucleophilic additions. Stability studies show that chloro-substituted derivatives exhibit longer shelf lives (>12 months at −20°C) compared to non-halogenated analogs due to reduced oxidative degradation . Adjusting substituent positions (para vs. ortho) modulates solubility and bioavailability .

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